molecular formula C15H16FN B15316431 3-(4-Fluorophenyl)-1-phenylpropan-1-amine

3-(4-Fluorophenyl)-1-phenylpropan-1-amine

Cat. No.: B15316431
M. Wt: 229.29 g/mol
InChI Key: RWBLTMQORLXEII-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)-1-phenylpropan-1-amine is an organic compound that belongs to the class of phenylpropanamines. This compound features a fluorine atom attached to the para position of one of the phenyl rings, which can significantly influence its chemical properties and biological activities. It is of interest in various fields, including medicinal chemistry and materials science, due to its unique structural characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorophenyl)-1-phenylpropan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorobenzaldehyde and phenylacetonitrile.

    Formation of Intermediate: The initial step involves the condensation of 4-fluorobenzaldehyde with phenylacetonitrile in the presence of a base like sodium ethoxide to form an intermediate, 3-(4-fluorophenyl)-1-phenylprop-2-en-1-one.

    Reduction: The intermediate is then subjected to catalytic hydrogenation using a catalyst such as palladium on carbon (Pd/C) under hydrogen gas to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring can further enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenyl)-1-phenylpropan-1-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) to yield secondary amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine-substituted phenyl ring, using reagents like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Sodium methoxide (NaOCH₃) in methanol.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of secondary amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

3-(4-Fluorophenyl)-1-phenylpropan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: This compound is studied for its potential biological activities, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenyl)-1-phenylpropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom can enhance its binding affinity and selectivity towards these targets. The compound may exert its effects through various pathways, including inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Chlorophenyl)-1-phenylpropan-1-amine: Similar structure but with a chlorine atom instead of fluorine.

    3-(4-Bromophenyl)-1-phenylpropan-1-amine: Similar structure but with a bromine atom instead of fluorine.

    3-(4-Methylphenyl)-1-phenylpropan-1-amine: Similar structure but with a methyl group instead of fluorine.

Uniqueness

The presence of the fluorine atom in 3-(4-Fluorophenyl)-1-phenylpropan-1-amine imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its analogs with different substituents. This can result in enhanced biological activity and improved pharmacokinetic profiles, making it a valuable compound for research and development.

Properties

Molecular Formula

C15H16FN

Molecular Weight

229.29 g/mol

IUPAC Name

3-(4-fluorophenyl)-1-phenylpropan-1-amine

InChI

InChI=1S/C15H16FN/c16-14-9-6-12(7-10-14)8-11-15(17)13-4-2-1-3-5-13/h1-7,9-10,15H,8,11,17H2

InChI Key

RWBLTMQORLXEII-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CCC2=CC=C(C=C2)F)N

Origin of Product

United States

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